
2-((3-(4-Chlorophenyl)-1H-1,2,4-triazol-5-yl)thio)-N-(naphthalen-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((3-(4-Chlorophenyl)-1H-1,2,4-triazol-5-yl)thio)-N-(naphthalen-1-yl)acetamide is a complex organic compound that has garnered significant interest in various scientific fields This compound is characterized by its unique structure, which includes a chlorophenyl group, a triazole ring, and a naphthylacetamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(4-Chlorophenyl)-1H-1,2,4-triazol-5-yl)thio)-N-(naphthalen-1-yl)acetamide typically involves multiple steps, starting with the preparation of the triazole ring. One common method involves the cyclization of appropriate hydrazine derivatives with carbon disulfide, followed by the introduction of the chlorophenyl group through electrophilic substitution reactions. The final step involves the coupling of the triazole derivative with naphthylacetamide under suitable conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of automated systems for reagent addition and product isolation can further streamline the process, making it more cost-effective and scalable.
Analyse Chemischer Reaktionen
Types of Reactions
2-((3-(4-Chlorophenyl)-1H-1,2,4-triazol-5-yl)thio)-N-(naphthalen-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the triazole ring or the chlorophenyl group.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Amines, thiols, dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced triazole derivatives, dechlorinated products.
Substitution: Amino or thiol-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2-((3-(4-Chlorophenyl)-1H-1,2,4-triazol-5-yl)thio)-N-(naphthalen-1-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of enzymes involved in disease pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antifungal, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 2-((3-(4-Chlorophenyl)-1H-1,2,4-triazol-5-yl)thio)-N-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s triazole ring is known to form strong interactions with enzyme active sites, leading to inhibition of enzyme activity. Additionally, the chlorophenyl group can enhance binding affinity through hydrophobic interactions, while the naphthylacetamide moiety can contribute to overall molecular stability and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-((3-(4-Bromophenyl)-1H-1,2,4-triazol-5-yl)thio)-N-(naphthalen-1-yl)acetamide
- 2-((3-(4-Methylphenyl)-1H-1,2,4-triazol-5-yl)thio)-N-(naphthalen-1-yl)acetamide
- 2-((3-(4-Fluorophenyl)-1H-1,2,4-triazol-5-yl)thio)-N-(naphthalen-1-yl)acetamide
Uniqueness
What sets 2-((3-(4-Chlorophenyl)-1H-1,2,4-triazol-5-yl)thio)-N-(naphthalen-1-yl)acetamide apart from similar compounds is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of the chlorophenyl group, in particular, enhances its potential as an enzyme inhibitor and its overall stability in biological systems.
Eigenschaften
Molekularformel |
C20H15ClN4OS |
|---|---|
Molekulargewicht |
394.9 g/mol |
IUPAC-Name |
2-[[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C20H15ClN4OS/c21-15-10-8-14(9-11-15)19-23-20(25-24-19)27-12-18(26)22-17-7-3-5-13-4-1-2-6-16(13)17/h1-11H,12H2,(H,22,26)(H,23,24,25) |
InChI-Schlüssel |
OHLBITVALFLJBO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)CSC3=NNC(=N3)C4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


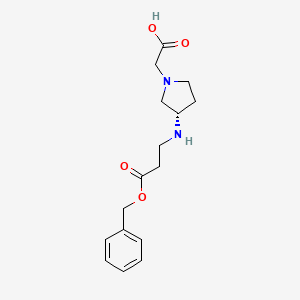

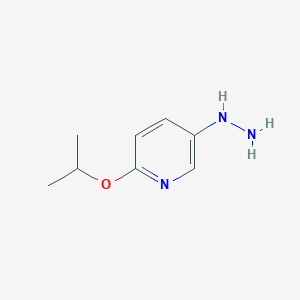
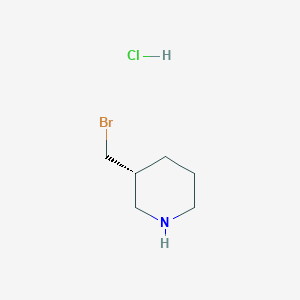
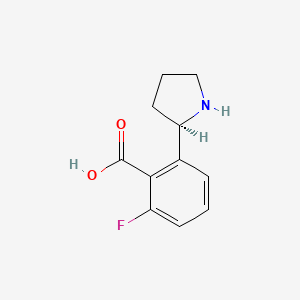
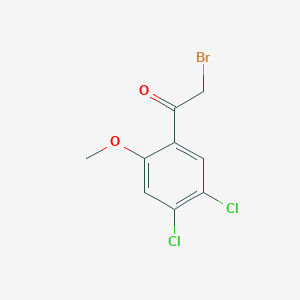
![Benzyl 7-fluoro-2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine]-1-carboxylate](/img/structure/B15227717.png)
![[4-(Cyclopentoxy)-3-methoxy-phenyl]methanamine](/img/structure/B15227720.png)
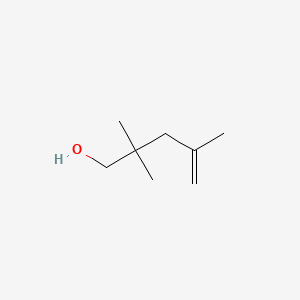


![7-Methyl-5-phenyl-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B15227751.png)

![3-(Methylthio)-4-phenyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B15227765.png)
